molecular formula C22H20N2OS B320362 N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea

Cat. No.: B320362
M. Wt: 360.5 g/mol
InChI Key: CPNYOHOTIVMPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea is an organic compound with the molecular formula C22H20N2OS. It belongs to the class of biphenyl carboxamides and is characterized by the presence of an ethyl(phenyl)carbamothioyl group attached to the biphenyl-4-carboxamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea typically involves the reaction of biphenyl-4-carboxylic acid with ethyl(phenyl)carbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of the biphenyl-4-carboxamide core and the ethyl(phenyl)carbamothioyl group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-[ethyl(phenyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C22H20N2OS/c1-2-24(20-11-7-4-8-12-20)22(26)23-21(25)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H,23,25,26)

InChI Key

CPNYOHOTIVMPKM-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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